N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S3.ClH/c1-15-7-4-9-17-19(15)22-21(30-17)24(13-12-23(2)3)20(26)16-8-5-11-25(16)31(27,28)18-10-6-14-29-18;/h4,6-7,9-10,14,16H,5,8,11-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYUQPFFEKKRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3CCCN3S(=O)(=O)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that includes a dimethylaminoethyl group, a benzo[d]thiazole moiety, and a thiophenesulfonyl group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 454 g/mol. The presence of various functional groups allows for interactions with biological targets, making it a candidate for further research in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The benzo[d]thiazole moiety is known for its ability to bind to DNA, potentially inhibiting replication and transcription processes. Additionally, the dimethylaminoethyl group may enhance cell membrane permeability, facilitating the compound's entry into cells.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, thiazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. The specific compound may also exhibit similar properties, warranting further investigation into its potential as an antimicrobial agent.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole and thiazolidine derivatives. These compounds have been shown to affect multiple cellular pathways involved in cancer progression, including apoptosis induction and cell cycle arrest. The unique structure of this compound suggests it may possess similar anticancer properties.
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes:
- A dimethylaminoethyl side chain
- A benzothiazole moiety
- A thiophene sulfonyl group
- A pyrrolidine carboxamide backbone
These structural components contribute to its biological activity and interaction with various biological targets.
Antimicrobial Properties
Research has indicated that derivatives of thiazole compounds, including those similar to N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride, exhibit promising antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can effectively combat both Gram-positive and Gram-negative bacterial strains as well as certain fungal species .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain thiazole-based compounds can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF7 . The molecular docking studies support these findings by demonstrating favorable binding interactions with cancer-related targets.
Neuroprotective Effects
There is emerging evidence that compounds featuring a dimethylamino group may exhibit neuroprotective effects. Research into similar compounds has revealed their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as lead candidates for antibiotic development .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of thiazole derivatives, the compound was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth in MCF7 cells, with IC50 values comparable to established chemotherapeutic agents. Molecular docking simulations suggested that the compound interacts effectively with key proteins involved in cell cycle regulation .
Preparation Methods
Sulfonylation of Pyrrolidine
The pyrrolidine nitrogen is sulfonylated using thiophene-2-sulfonyl chloride under basic conditions. A typical procedure involves:
- Dissolving pyrrolidine-2-carboxylic acid in anhydrous dichloromethane.
- Adding triethylamine (2.5 eq.) as a base to deprotonate the amine.
- Dropwise addition of thiophene-2-sulfonyl chloride (1.1 eq.) at 0°C.
- Stirring at room temperature for 12 hours.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2.5 eq.) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
| Yield | 75–85% (estimated) |
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes).
Carboxylic Acid Activation
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in toluene under reflux. Alternatively, coupling agents like HATU or EDCl/HOBt may be employed for direct amide bond formation.
Synthesis of Intermediate B: N-(2-(Dimethylamino)ethyl)-4-methylbenzo[d]thiazol-2-amine
Preparation of 4-Methylbenzo[d]thiazol-2-amine
4-Methylbenzo[d]thiazol-2-amine is synthesized via cyclization of 2-amino-4-methylbenzenethiol with cyanogen bromide (BrCN) in ethanol.
Alkylation with 2-Chloro-N,N-dimethylethanamine
The secondary amine is formed by reacting 4-methylbenzo[d]thiazol-2-amine with 2-chloro-N,N-dimethylethanamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ (3.0 eq.) |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Yield | 60–70% (estimated) |
Amide Bond Formation and Final Coupling
Coupling Intermediates A and B
The activated carboxylic acid (Intermediate A) is coupled with Intermediate B using HATU and DIPEA in dimethylformamide (DMF):
- Intermediate A (1.0 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.) are stirred in DMF at 0°C.
- Intermediate B (1.1 eq.) is added dropwise.
- The mixture is stirred at room temperature for 24 hours.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Coupling Agent | HATU (1.2 eq.) |
| Base | DIPEA (3.0 eq.) |
| Temperature | 0°C → room temperature |
| Reaction Time | 24 hours |
| Yield | 65–75% (estimated) |
Hydrochloride Salt Formation
The free base is treated with HCl (4 M in dioxane) to form the hydrochloride salt. The product is precipitated in diethyl ether and recrystallized from ethanol.
Analytical Characterization and Optimization
Purity and Yield Optimization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 3.6 Hz, 1H, thiophene), 7.45–7.20 (m, 4H, benzothiazole), 4.10–3.80 (m, 2H, pyrrolidine), 2.95 (s, 6H, N(CH₃)₂).
- LC-MS : m/z 548.2 [M+H]⁺.
Industrial-Scale Considerations
Solvent Selection
Cost-Effective Steps
- Batch Process : Sulfonylation and amidation are performed in one pot to reduce isolation steps.
- Salt Formation : Direct precipitation from the reaction mixture minimizes losses.
Q & A
Basic Research Questions
Q. How can synthesis efficiency of this compound be optimized using Design of Experiments (DoE)?
- Methodology : Implement a DoE approach to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and analyze their impact on yield and purity. For example, a flow-chemistry setup with statistical modeling (e.g., response surface methodology) can identify optimal conditions for key steps like sulfonylation or pyrrolidine ring formation .
- Data Analysis : Use ANOVA to determine significant factors and interactions. Reference studies on diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation demonstrate how DoE reduces trial-and-error experimentation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Approach : Combine / NMR to verify substituent positions and stereochemistry, particularly for the pyrrolidine and thiophene sulfonyl groups. IR spectroscopy can confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
- Advanced Characterization : X-ray crystallography resolves ambiguous stereochemistry, as demonstrated in studies of analogous thiazole derivatives (e.g., hydrogen bonding networks in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the benzo[d]thiazole or thiophene rings) impact bioactivity?
- Experimental Design : Synthesize analogs with electron-withdrawing (e.g., -Cl, -F) or electron-donating (e.g., -OCH) groups on the benzo[d]thiazole ring. Compare their activity in target assays (e.g., enzyme inhibition).
- Case Study : Modifications to 4-methylbenzo[d]thiazole in related compounds (e.g., 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine) altered binding affinity by 10–50%, highlighting substituent-dependent effects .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Troubleshooting : Validate assay conditions (e.g., pH, co-solvents) to ensure compound solubility and stability. For instance, discrepancies in IC values for thiazole derivatives were traced to DMSO concentration variations affecting aggregation .
- Cross-Validation : Use orthogonal assays (e.g., SPR, cellular viability) to confirm target engagement. Reference studies on 2-aminothiazole derivatives emphasize the need for multiple readouts to mitigate false positives .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- In Silico Workflow : Perform molecular docking to predict interactions with target proteins (e.g., PFOR enzyme) and QSAR models to optimize logP and metabolic stability. For example, trifluoromethyl groups in analogs enhanced lipophilicity and half-life in vivo .
- Validation : Compare predicted ADMET profiles with experimental data from microsomal stability assays.
Synthesis & Purification Challenges
Q. Why do certain synthetic routes yield low purity, and how can this be mitigated?
- Root Cause Analysis : Low yields in sulfonylation steps (e.g., thiophene-2-sulfonyl chloride coupling) may arise from competing hydrolysis. Monitor reaction progress via TLC and adjust stoichiometry or solvent (e.g., anhydrous DMF) to suppress side reactions .
- Purification : Use flash chromatography (e.g., EtOAc/hexane gradients) or recrystallization from CHOH/HO mixtures, as applied in purification of N-(5-chloro-1,3-thiazol-2-yl) derivatives .
Key Notes
- All methodologies are derived from peer-reviewed studies on structurally analogous compounds.
- Advanced questions emphasize mechanistic insights and reproducibility, aligning with NIH/EMA guidelines for preclinical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
